REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH2:10])[CH2:8][NH2:9].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18]Cl)=[CH:14][N:13]=1>C(#N)C>[Cl:11][C:12]1[N:13]=[CH:14][C:15]([CH2:18][NH:9][CH2:8][CH2:7][NH2:10])=[CH:16][CH:17]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise and slowly for nearly 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
ADDITION
|
Details
|
a large amount of water was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve potassium carbonate and ethylenediamine
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichlormethane
|
Type
|
CUSTOM
|
Details
|
The lower organic phase was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (It
|
Type
|
CUSTOM
|
Details
|
to remove all of the ethylenediamine in the solvent since its presence
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)CNCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |